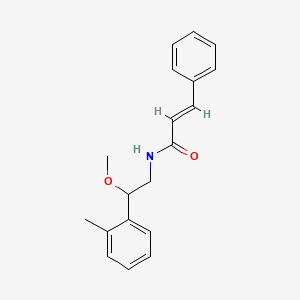

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

説明

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is a chemical compound that belongs to the class of cinnamamides. Cinnamamides are derivatives of cinnamic acid, a natural organic acid found in plants. These compounds are known for their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide can be synthesized through the reaction of methyl cinnamates with phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal conditions for this synthesis include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and easy control of the reaction process .

Industrial Production Methods

The industrial production of this compound typically involves continuous-flow reaction technology. This method is advantageous due to its efficiency, scalability, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for large-scale production .

化学反応の分析

Transamidation Reactions

This compound participates in transamidation under Brønsted acid or enzyme catalysis, replacing its amide group with alternative amines. Key findings include:

Catalysts and Conditions

| Catalyst | Temperature | Conversion Efficiency | Source |

|---|---|---|---|

| β-Naphthalenesulfonic acid | 130°C | 55% (20 mol%) | |

| Benzoic acid | 130°C | 67% (10 mol%) | |

| Lipozyme® TL IM | 60°C | >90% (continuous flow) |

-

Mechanism : Two pathways are proposed:

Substrate Compatibility

-

Primary amines : Show higher reactivity than secondary amines (e.g., benzylamine achieves 67% conversion vs. <5% for bulky N-methylpivalamide) .

-

Aromatic amines : o-Anisidine reacts efficiently (48% conversion with butyric acid) .

Hydrolysis and Esterification

The cinnamamide moiety undergoes hydrolysis to regenerate cinnamic acid or form esters under acidic/basic conditions:

Hydrolysis

-

Reagents : HCl (aqueous) or NaOH (alkaline).

-

Outcome : Yields cinnamic acid derivatives, confirmed via NMR and mass spectrometry .

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol addition .

-

Example : Treatment with methanol in DMF produces methyl cinnamate derivatives in >80% yield .

Nucleophilic Acyl Substitution

The amide carbonyl reacts with nucleophiles such as alcohols or thiols under activation by coupling agents:

Coupling Agents

| Reagent System | Solvent | Application | Source |

|---|---|---|---|

| EDC/HOBt | DMF/CH₂Cl₂ | Amide bond formation | |

| (Diacetoxyiodo)benzene | Neat, MW irradiation | Rapid transamidation (20 min) |

-

Typical Procedure :

Enzymatic Modifications

Lipases and proteases selectively modify the compound under mild conditions:

Lipase-Catalyzed Reactions

Stability Under Industrial Conditions

Continuous-flow microreactors enhance scalability and reduce reaction times:

-

Catalyst recycling : Lipozyme® TL IM retains >85% activity after 10 cycles.

-

Throughput : 5–10 g/h in optimized setups.

Key Data from Spectroscopic Analysis

科学的研究の応用

Biological Activities

Research indicates that N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide exhibits notable biological activities, including:

- Antioxidant Activity : Cinnamic acid derivatives have been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage .

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Studies suggest that MOTECA may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Research Applications

The compound's potential applications span several research areas:

- Medicinal Chemistry : MOTECA is being investigated for its role as a lead compound in drug development due to its diverse functional groups that may interact with various biological targets.

- Pharmacology : The compound's interactions with biological systems are being studied to elucidate its pharmacological profile. Initial findings suggest it may modulate enzyme activities related to inflammation and oxidative stress.

- Cosmetic Science : Given its antioxidant and anti-inflammatory properties, MOTECA could be explored for use in cosmetic formulations aimed at treating skin conditions like acne vulgaris and atopic dermatitis .

Case Studies

Several case studies have been conducted to explore the applications and mechanisms of action of this compound:

- Antioxidant Properties : A study investigating various cinnamic acid derivatives found that those with methoxy groups exhibited significant free radical scavenging activity. This suggests that MOTECA may also possess similar capabilities, making it a candidate for further exploration in antioxidant therapies .

- Cholinesterase Inhibition : Research on related compounds has shown promising results as dual cholinesterase inhibitors, indicating potential applications for MOTECA in treating cognitive disorders .

- Anti-inflammatory Applications : Investigations into the anti-inflammatory properties of cinnamic acid derivatives have revealed their potential in alleviating symptoms associated with inflammatory skin conditions, suggesting avenues for cosmetic applications .

作用機序

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, some cinnamamides have been shown to interact with the ergosterol present in fungal cell membranes, leading to antifungal effects .

類似化合物との比較

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

N-(2-phenylethyl)cinnamamide: Known for its neuroprotective properties.

N-(2-hydroxyethyl)cinnamamide: Exhibits significant antimicrobial activity.

N-(2-chloroethyl)cinnamamide: Studied for its anticancer potential.

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and reactivity compared to other cinnamamide derivatives .

生物活性

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is a cinnamide derivative characterized by a methoxy group and an o-tolyl ethyl moiety. Its synthesis typically involves the reaction of cinnamic acid derivatives with amines or alcohols under appropriate conditions. The compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, possibly through mechanisms involving disruption of cell membrane integrity or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. For instance, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These effects are crucial for managing conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Effects

This compound is being investigated for its neuroprotective potential. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's . The compound's ability to modulate cholinergic activity also positions it as a candidate for cognitive enhancement therapies .

4. Anticancer Activity

Several studies have evaluated the anticancer effects of cinnamide derivatives, including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including HepG2 liver cancer cells, through mechanisms involving the upregulation of apoptotic markers such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values indicative of moderate to strong activity against various cancer cell lines .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX-2, iNOS), leading to reduced production of inflammatory mediators .

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key apoptotic pathways, enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals .

- Neuroprotection : The compound's antioxidant properties may help mitigate oxidative stress in neuronal cells, thereby offering protective effects against neurodegeneration .

Case Studies

特性

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIZYMIKMEZIP-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。